Propargylparaben
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
prop-2-ynyl 4-hydroxybenzoate |
InChI |
InChI=1S/C10H8O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h1,3-6,11H,7H2 |
InChI Key |
PZGULPDXBOWDHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Propargylparaben and Its Derivatives
Esterification Pathways in Propargylparaben Synthesis
The core of this compound synthesis lies in the esterification of p-hydroxybenzoic acid with propargyl alcohol. This can be achieved through both conventional and modern catalytic methods.
Conventional Esterification Techniques
Traditional methods for the synthesis of parabens, which can be adapted for this compound, often rely on established esterification reactions.
One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating p-hydroxybenzoic acid and propargyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the formation of the ester, water is typically removed as it is formed, often through azeotropic distillation. The general mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Another relevant conventional method is the Steglich esterification . This technique is particularly useful for sensitive substrates as it proceeds under milder, neutral conditions at room temperature. The reaction employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. A key advantage of this method is its tolerance to a wider range of functional groups that might not be stable under the acidic conditions of Fischer-Speier esterification.
A variation of the Steglich esterification can utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in place of DCC. The resulting urea (B33335) byproduct from EDC is water-soluble, which can simplify the purification process compared to the insoluble dicyclohexylurea formed from DCC.
| Esterification Technique | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | p-hydroxybenzoic acid, propargyl alcohol, strong acid catalyst (e.g., H₂SO₄) | High temperature, often with water removal | Inexpensive reagents | Harsh conditions, potential for side reactions |
| Steglich Esterification | p-hydroxybenzoic acid, propargyl alcohol, DCC, DMAP | Room temperature, neutral pH | Mild conditions, suitable for sensitive substrates | Formation of insoluble urea byproduct |
| EDC/DMAP Coupling | p-hydroxybenzoic acid, propargyl alcohol, EDC, DMAP | Room temperature, neutral pH | Mild conditions, water-soluble urea byproduct | Higher cost of reagents compared to Fischer-Speier |
Catalytic Approaches to Propargyl Ester Formation
Modern synthetic chemistry has seen a shift towards the use of more efficient and selective catalysts for esterification reactions. For the synthesis of parabens, including this compound, various catalytic systems have been explored.
Solid acid catalysts offer a greener alternative to homogeneous acid catalysts like sulfuric acid. These heterogeneous catalysts, such as sulfated zirconia, zeolites, and ion-exchange resins, can be easily separated from the reaction mixture and potentially reused, simplifying the workup procedure and reducing waste. For instance, a heterogeneous catalyst made of γ-Al₂O₃ impregnated with sulfuric acid has been shown to be effective in the esterification of p-hydroxybenzoic acid. nih.gov
Functional Group Interconversions for this compound Analogues
The synthesis of this compound analogues, which may have different substituents on the aromatic ring or modifications of the propargyl group, often involves functional group interconversions.
Strategic Introduction of Propargyl Groups
While the direct esterification of p-hydroxybenzoic acid with propargyl alcohol is the most straightforward route to this compound, the propargyl group can also be introduced at different stages of a synthetic sequence.
One common method for introducing a propargyl group to a hydroxyl functionality is the Williamson ether synthesis . youtube.commasterorganicchemistry.comjk-sci.comfrancis-press.comwikipedia.org This reaction is particularly relevant for synthesizing analogues where the propargyl group is attached to the phenolic oxygen of a p-hydroxybenzoic acid derivative, forming a propargyl ether. The reaction involves deprotonating the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, propargyl bromide or chloride. This Sₙ2 reaction is highly efficient for forming ether linkages. youtube.commasterorganicchemistry.comjk-sci.comfrancis-press.comwikipedia.org
The Nicholas reaction provides another method for the propargylation of various functional groups, including hydroxyl groups, under acidic conditions. This reaction utilizes a dicobalt hexacarbonyl-stabilized propargyl cation, which can react with alcohols to form propargyl ethers.
Regioselective Synthesis Considerations
The synthesis of this compound analogues with specific substitution patterns on the aromatic ring requires careful consideration of regioselectivity. The hydroxyl and carboxyl groups of p-hydroxybenzoic acid are ortho, para-directing and meta-directing groups, respectively, in electrophilic aromatic substitution reactions. However, direct functionalization of the p-hydroxybenzoic acid backbone can be challenging due to the presence of multiple reactive sites.
To achieve regioselective synthesis, directing groups are often employed to guide the functionalization to a specific position on the aromatic ring. nih.govnih.govresearchgate.net The phenolic hydroxyl group itself can act as a directing group in C-H activation reactions, often favoring functionalization at the ortho position. nih.govnih.gov By choosing the appropriate catalyst and reaction conditions, it is possible to selectively introduce substituents at the positions ortho to the hydroxyl group.
For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of phenols. nih.gov By employing a suitable directing group, which can be the hydroxyl group itself or a temporarily installed group, it is possible to direct alkylation, arylation, or other transformations to the ortho position of the phenol. This strategy allows for the synthesis of a wide range of substituted phenol derivatives, which could then be esterified with propargyl alcohol to yield the desired this compound analogues.
Green Chemistry Principles in this compound Synthesis
In line with the growing importance of sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of parabens and their derivatives.
Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including esterifications. The use of microwave irradiation can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. This technique can be applied to both the Fischer-Speier and catalyzed esterification reactions for the synthesis of this compound.
Solvent-free synthesis , also known as neat or solid-state synthesis, is another key principle of green chemistry. By eliminating the use of organic solvents, these methods reduce waste, cost, and the environmental impact of the synthesis. For the synthesis of this compound, a solvent-free esterification could potentially be achieved by heating a mixture of p-hydroxybenzoic acid, propargyl alcohol, and a solid catalyst. There are reports of solvent-free methods for the synthesis of other propargyl-containing compounds, such as propargylamines, which suggests the feasibility of this approach for this compound.
| Green Chemistry Approach | Description | Potential Application in this compound Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster esterification of p-hydroxybenzoic acid with propargyl alcohol. |
| Solvent-Free Synthesis | Conducting reactions without the use of a solvent. | Direct reaction of starting materials with a solid catalyst. |
| Recyclable Catalysts | Use of heterogeneous catalysts that can be recovered and reused. | Employing solid acid catalysts for the esterification step. |
Scale-Up and Process Optimization in this compound Production
The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. longdom.org Process optimization is crucial for maximizing yield and purity while minimizing waste and energy consumption. azom.comdeskera.com
Key Considerations for Scale-Up:
Thermodynamics and Kinetics: A thorough understanding of the reaction's thermodynamics and kinetics is essential for safe and efficient scale-up. illinois.edu Exothermic reactions, for instance, require robust temperature control systems to prevent thermal runaway. illinois.edu
Mixing and Mass Transfer: In larger reactors, achieving uniform mixing of reactants can be challenging. catsci.com Inefficient mixing can lead to localized "hot spots" and the formation of byproducts. The choice of agitator design and speed is therefore critical.
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, which can make heat removal more difficult. catsci.com This necessitates the use of jacketed reactors or internal cooling coils to maintain optimal reaction temperatures. labmanager.com
Solvent Selection: The choice of solvent for large-scale production is influenced by factors such as cost, safety (flash point), environmental impact, and ease of recovery. catsci.com
Downstream Processing: The isolation and purification of this compound on a large scale may require different techniques than those used in the laboratory. Crystallization, filtration, and drying are common unit operations that need to be optimized for large-scale production. azom.com
Process Optimization Strategies:
Design of Experiments (DoE): DoE is a statistical tool that can be used to systematically study the effects of multiple process variables (e.g., temperature, reactant concentrations, catalyst loading) on the reaction outcome. acs.orgnih.gov This approach allows for the efficient identification of optimal reaction conditions.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors can offer several advantages over traditional batch reactors, including better temperature control, improved safety, and higher throughput. nih.gov
Catalyst Optimization: The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity. Optimizing the catalyst can lead to higher yields and reduced reaction times.
The following interactive table illustrates how different parameters can be optimized to improve the yield and purity of the final product in a hypothetical this compound synthesis.
| Parameter | Initial Condition | Optimized Condition | Impact on Yield/Purity |
|---|---|---|---|
| Reactant Ratio (Paraben:Propargyl Bromide) | 1:1.1 | 1:1.05 | Reduces cost and simplifies purification by minimizing excess unreacted propargyl bromide. |
| Base Equivalence | 1.5 eq | 1.2 eq | Minimizes side reactions and reduces the amount of base to be neutralized during workup. |
| Reaction Temperature | 80°C | 65°C | Improves selectivity and reduces the formation of thermal degradation products. |
| Reaction Time | 24 hours | 12 hours | Increases reactor throughput and reduces energy consumption. |
| Solvent Volume | 10 mL/g | 7 mL/g | Increases reaction concentration, potentially improving reaction rate and reducing solvent waste. |
Chemical Reactivity and Reaction Mechanisms of Propargylparaben
Alkyne Functional Group Reactivity in Propargylparaben
The propargyl group in this compound contains a terminal alkyne, which is a carbon-carbon triple bond. This functional group is characterized by its two pi bonds, enabling it to participate in various addition reactions, similar to alkenes. thegoodscentscompany.comnih.gov However, alkynes are generally considered less reactive than alkenes in electrophilic addition due to the higher s-character of their sp-hybridized carbons, which results in a stronger attraction of pi electrons towards the nucleus. thegoodscentscompany.cominnexscientific.com Terminal alkynes, like the one in this compound, exhibit acidity, allowing for the deprotonation of the terminal hydrogen to form a nucleophilic acetylide ion. These acetylide ions are valuable intermediates for forming new carbon-carbon bonds in organic synthesis. thegoodscentscompany.comnih.gov
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne within this compound makes it a suitable building block for "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). idrblab.net CuAAC is a highly efficient and reliable reaction that forms a 1,4-disubstituted 1,2,3-triazole by linking an azide (B81097) and a terminal alkyne. This reaction is widely used in various fields, including organic synthesis, medicinal chemistry, and bioconjugation, due to its advantageous properties.
Key characteristics of CuAAC include:
High Efficiency: The reaction is rapid and typically proceeds to near-complete yield.
Irreversibility: The resulting triazole bond is stable and irreversible.
Functional Group Compatibility: CuAAC tolerates a broad range of functional groups, eliminating the need for extensive protecting group chemistry.
Solvent Versatility: It can be conducted efficiently in various solvents, including aqueous solutions, making it suitable for biological applications.
pH Insensitivity: The reaction is largely unaffected by a wide pH range (4-12).
The mechanism of CuAAC involves multiple reversible steps, including the formation of copper(I) acetylides. The 1,2,3-triazole product formed is known for its high chemical stability, resisting hydrolysis, oxidation, and enzymatic degradation. Propargylating reagents are commonly employed to introduce propargyl moieties into molecules for subsequent CuAAC reactions. idrblab.net
Hydroxylation and Oxidation Pathways
The propargyl group in this compound is susceptible to oxidation. Depending on the specific reaction conditions, this alkyne moiety can be oxidized to yield aldehydes or carboxylic acids. uni.lu Generally, alkynes can undergo various oxidation reactions under both gentle and strong conditions, leading to different products. thegoodscentscompany.com In the context of copper-catalyzed reactions, propargylic esters (a class to which this compound belongs due to its propargyl ester linkage) can undergo specific transformations. Upon the formation of a copper-acetylide, these compounds may lose their leaving groups, generating copper-stabilized propargyl cations. These carbocations can then be trapped by nucleophiles present in the reaction mixture, potentially forming propargylic alcohols if the reaction is carried out in water.
Aromatic Ring Reactivity in this compound
The aromatic ring within this compound is a key site for chemical transformations, primarily undergoing electrophilic aromatic substitution (EAS) reactions. uni.lu In EAS, a hydrogen atom on the aromatic system is replaced by an electrophile.
Electrophilic Aromatic Substitution Patterns
Common electrophilic aromatic substitution reactions include halogenation (e.g., chlorination, bromination), nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. The general mechanism for EAS involves a two-step process:
Attack by Electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile to form a positively charged cyclohexadienyl cation intermediate, also known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step.
Proton Loss: A proton is then removed from the cyclohexadienyl cation, restoring the aromaticity of the ring system. This second step is fast and exothermic, regenerating the stable aromatic system.
Influence of Substituents on Aromatic Reactivity
The presence of substituents on the aromatic ring significantly influences both the rate and regioselectivity (position of new substitution: ortho, meta, or para) of electrophilic aromatic substitution reactions. Substituents are broadly categorized as either activating or deactivating groups:
Activating Groups: These groups donate electrons to the aromatic ring, increasing its electron density and making it more reactive towards electrophiles. They stabilize the carbocation intermediate formed during the reaction, thereby increasing the reaction rate. Activating groups typically direct incoming electrophiles to the ortho and para positions.
Deactivating Groups: These groups withdraw electrons from the aromatic ring, decreasing its electron density and making it less reactive towards electrophiles. They destabilize the carbocation intermediate, thus slowing down the reaction rate. Deactivating groups generally direct incoming electrophiles to the meta position. Halogens are an exception, as they are deactivating but ortho/para directing.
This compound features two key substituents on its aromatic ring: a hydroxyl group (-OH) and an ester group (-COOR).
The hydroxyl (-OH) group is a strong activating group and an ortho/para director. Its activating effect primarily stems from resonance donation of electron density into the ring.
The ester (-COOR) group is a deactivating group and a meta director. This deactivating effect is due to both inductive electron withdrawal and resonance electron withdrawal from the aromatic ring.
Ester Hydrolysis Kinetics and Mechanisms
This compound contains an ester linkage, which is susceptible to hydrolysis. uni.lu Ester hydrolysis is a chemical reaction where the ester bond is cleaved by water, typically yielding a carboxylic acid and an alcohol. uni.lu This reaction is the reverse of esterification and is exergonic, but often requires catalysis (acid, base, or enzyme) to overcome a significant activation energy barrier and proceed at an appreciable rate.
The mechanisms of ester hydrolysis can be broadly categorized into acid-catalyzed and base-promoted (saponification) pathways:
Acid-Catalyzed Hydrolysis:
Mechanism: In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule, acting as a weak nucleophile, then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of the alcohol moiety regenerate the carbonyl group, resulting in a protonated carboxylic acid, which then deprotonates.
Kinetics: Acid-catalyzed hydrolysis is a reversible process and typically does not go to 100% completion.
Base-Promoted Hydrolysis (Saponification):
Mechanism: This reaction involves the nucleophilic addition of a hydroxide (B78521) ion (OH-) to the carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate. The carbonyl bond is then reformed, leading to the elimination of an alkoxide (-OR) as a leaving group and the formation of a carboxylic acid. The alkoxide, being a strong base, immediately deprotonates the carboxylic acid to yield a carboxylate salt and an alcohol.
Kinetics: Base-promoted hydrolysis typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion concentration. When hydroxide is in large excess, the reaction can appear pseudo-first-order. The rate of hydrolysis can be influenced by the polar and steric effects of substituents near the ester group, which can either hinder or facilitate the nucleophilic attack of the hydroxide ion.
Mechanistic Pathways of Ester Cleavage
As an ester, this compound is prone to hydrolysis, a reaction that cleaves the ester bond to yield its constituent carboxylic acid (4-hydroxybenzoic acid) and alcohol (propargyl alcohol). This process can be catalyzed by either acids or bases, proceeding through distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis: Acid-catalyzed ester hydrolysis is a reversible reaction that typically occurs when the ester is heated with a large excess of water in the presence of a strong acid catalyst. The mechanism involves several steps:
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. idrblab.netnih.gov
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate. idrblab.netnih.gov
Proton Transfers: A series of proton transfer steps occur within the tetrahedral intermediate. One proton is transferred from the attacking water molecule to one of the alkoxide oxygens, creating a good leaving group (the alcohol). idrblab.netnih.gov
Elimination of Alcohol: The carbonyl double bond reforms, and the propargyl alcohol molecule is eliminated as a leaving group. idrblab.net
Deprotonation: The protonated carboxylic acid product is deprotonated by water, regenerating the acid catalyst and yielding 4-hydroxybenzoic acid. nih.gov
Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis, often referred to as saponification, is typically irreversible and results in the formation of a carboxylate salt and an alcohol. This reaction is favored under basic conditions because the carboxylic acid formed is immediately deprotonated, driving the equilibrium towards products. idrblab.net The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. idrblab.net
Elimination of Alkoxide: The negatively charged oxygen (from the original carbonyl) reforms the double bond, and the alkoxide (propargyl oxide anion) is eliminated as a leaving group. idrblab.net
Influence of Environmental Factors on Reaction Rates
The rate at which this compound undergoes chemical transformations, particularly hydrolysis, is significantly influenced by various environmental factors. Understanding these factors is crucial for predicting its stability and reactivity in different matrices.
Temperature: An increase in temperature generally accelerates reaction rates. Higher temperatures provide reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of successful reactions.
Concentration: The concentration of reactants directly impacts reaction rates. A higher concentration of this compound and the hydrolyzing agent (water, acid, or base) increases the number of particles per unit volume, leading to more frequent collisions and a faster reaction rate.
pH (Acidic/Basic Conditions): As detailed in the mechanistic pathways, pH plays a critical role in ester hydrolysis. Extremes of pH (highly acidic or highly basic conditions) significantly promote the cleavage of the ester bond compared to neutral conditions.
Physical State and Surface Area: For reactions involving different phases (e.g., solid this compound reacting with a liquid solvent), the surface area available for interaction is a key factor. A finely divided solid with a larger surface area will react more rapidly than a larger lump of the same substance.
Photochemical Transformations of this compound
Photochemical transformations involve chemical reactions initiated by the absorption of light, typically ultraviolet (UV) or visible light. For organic compounds like this compound, the presence of chromophoric groups is a prerequisite for light absorption and subsequent photochemical reactions. The aromatic ring and the alkyne group within this compound can act as chromophores, absorbing light and leading to various degradation pathways.
Common photochemical transformations include photodegradation and photooxidation. Photodegradation can involve chain breaking or cross-linking, while photooxidative degradation occurs in the presence of oxygen and is induced by UV radiation, often accelerated at elevated temperatures. The absorption of light can excite the molecule or lead to the cleavage of bonds, generating radicals that can initiate further reactions. For instance, the propargyl group, being an alkyne, could potentially undergo light-induced additions or polymerization, while the aromatic ring might be susceptible to photo-induced oxidation or other ring transformations.
Solid-State Reactivity and Transformations
Solid-state reactions involve chemical transformations that occur between reactants in the solid phase. These reactions offer unique opportunities for synthesizing complex molecules with specific regio- and stereochemical outcomes that might be challenging to achieve in solution. The reactivity of this compound in the solid state would depend heavily on its crystal packing and the proximity of reactive functional groups.
Key aspects influencing solid-state reactivity include:
Crystal Engineering: This field focuses on designing crystal structures to bring reactive groups into optimal orientations and distances for solid-state reactions. The ability of this compound molecules to pack in a crystal lattice could dictate the feasibility and nature of topochemical reactions (reactions where the product structure is determined by the reactant crystal structure).
Mechanochemistry: Solid-state reactions can be initiated or accelerated through mechanical force, such as grinding or ball milling. This mechanochemical approach can overcome kinetic barriers and facilitate reactions in a solvent-free environment.
Temperature: Similar to solution-phase reactions, temperature plays a crucial role in solid-state transformations by increasing molecular mobility and reaction rates. However, the temperature must be carefully controlled to avoid melting or particle agglomeration.
Crystallinity and Diffusion: The degree of crystallinity can influence the rate of solid-state modification. Higher crystallinity can lead to an increased concentration of reactive end groups in the amorphous phase, accelerating the reaction rate. Conversely, decreased mobility of polymer chains and limited diffusion of by-products in highly crystalline regions can slow down reactions.
For this compound, potential solid-state transformations could include polymerization of the alkyne groups, dimerization, or other condensation reactions, provided the molecular packing in its crystalline form allows for the necessary close contacts and orientations of the reactive sites.
Advanced Analytical Approaches for Propargylparaben Detection and Characterization
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and quantification of Propargylparaben from complex matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the trace analysis of this compound in various samples, including environmental and biological matrices. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
The methodology typically involves an initial extraction of this compound from the sample matrix, often using solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances nih.govscielo.br. The extract is then injected into the LC system, where this compound is separated from other components on a reversed-phase column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides excellent specificity and reduces background noise, enabling the detection of this compound at very low concentrations, often in the nanogram per liter (ng/L) range scielo.brnih.gov.
Recent studies have demonstrated the successful application of LC-MS/MS for the quantification of various parabens in diverse matrices such as urban waters, dairy products, and wastewater scielo.brnih.govfrontiersin.org. These methods are characterized by their high sensitivity, accuracy, and precision, making them ideal for monitoring the presence of this compound at trace levels nih.gov.
Table 1: Exemplary LC-MS/MS Parameters for Paraben Analysis
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of methanol and water with additives |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |
| MS/MS Transition | Specific precursor and product ions for this compound |
| Limit of Detection (LOD) | ng/L to µg/L range |
Gas Chromatography and Related Detection Systems
Gas chromatography (GC) is another widely used technique for the analysis of parabens, including this compound. In GC, the sample is vaporized and injected into a capillary column where separation occurs based on the analyte's boiling point and interaction with the stationary phase.
A common approach for analyzing parabens by GC involves a derivatization step to increase their volatility and improve their chromatographic behavior. However, methods for the determination of parabens without derivatization have also been developed rjstonline.com. Mass spectrometry (GC-MS) is the most common detector coupled with GC for paraben analysis, providing high sensitivity and structural information for confirmation rjstonline.comnih.govnih.gov. The electron ionization (EI) mode is frequently used for fragmentation of the analytes.
Various sample preparation techniques can be employed prior to GC analysis, including liquid-liquid extraction (LLE) and solid-phase microextraction (SPME). These techniques help to isolate and preconcentrate this compound from the sample matrix, thereby enhancing the sensitivity of the method. The choice of the extraction method depends on the nature of the sample and the concentration of the analyte.
Table 2: Comparison of GC-based Methods for Paraben Analysis
| Method | Sample Preparation | Derivatization | Detector | Key Advantages |
| GC-MS | Liquid-Liquid Extraction | Often employed | Mass Spectrometry | High sensitivity and specificity |
| GC-FID | Dispersive Liquid-Liquid Microextraction | Yes | Flame Ionization Detector | Cost-effective, robust |
| GC-MS/MS | Solid-Phase Microextraction | Can be avoided | Tandem Mass Spectrometry | Excellent selectivity, low detection limits |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. ¹H NMR and ¹³C NMR are the most common NMR techniques used for this purpose.
In the ¹H NMR spectrum of this compound, distinct signals would be observed for the aromatic protons on the benzene ring, the methylene protons of the propargyl group, and the acetylenic proton. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment and connectivity. For instance, the aromatic protons would typically appear as a set of doublets due to their para-substitution pattern. The methylene protons would show coupling to the acetylenic proton, and the acetylenic proton itself would appear as a characteristic triplet.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A strong absorption band would be expected for the carbonyl (C=O) stretching of the ester group. The spectrum would also show characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as the O-H stretching of the phenolic hydroxyl group. The presence of the propargyl group would be confirmed by the characteristic C≡C stretching and ≡C-H stretching vibrations.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. Therefore, the C=C bonds of the aromatic ring and the C≡C bond of the propargyl group would be expected to show strong signals in the Raman spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region due to the presence of the substituted benzene ring, which is a chromophore.
The primary electronic transitions observed would be π → π* transitions associated with the aromatic system and the carbonyl group. The position and intensity of these absorption bands are influenced by the substituents on the benzene ring. The hydroxyl and ester groups, as well as the propargyl group, can cause shifts in the absorption maxima compared to unsubstituted benzene. This technique is often used for the quantitative analysis of parabens, as the absorbance is directly proportional to the concentration of the analyte in a solution.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical tool for the identification, quantification, and structural elucidation of chemical compounds. nih.gov Recent advancements in MS technology, particularly in high-resolution and tandem systems, offer unprecedented sensitivity and specificity for analyzing molecules like this compound, even in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). bioanalysis-zone.commeasurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to several decimal places, allowing for the calculation of a unique elemental formula. bioanalysis-zone.comazolifesciences.com This high mass accuracy is critical for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
The primary advantage of HRMS is its ability to provide high-confidence identification of analytes. nih.gov For this compound (C11H10O3), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can experimentally measure the m/z of the protonated molecule, [M+H]+, and this value is then compared to the theoretical mass. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the presence and elemental composition of this compound.
| Parameter | Value for this compound ([M+H]+) |
| Molecular Formula | C11H11O3+ |
| Nominal Mass | 191 |
| Monoisotopic Mass (Theoretical) | 191.0703 |
| Required Mass Accuracy (Typical) | < 5 ppm |
| Potential Isobaric Interferences | Compounds with different elemental compositions but the same nominal mass |
This interactive table outlines the key parameters for the HRMS analysis of this compound.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. scienceopen.com This process provides a structural fingerprint of the compound, which is invaluable for unambiguous identification and for distinguishing between isomers. mdpi.com
In an MS/MS experiment for this compound analysis, the protonated molecular ion ([C11H10O3+H]+ at m/z 191) would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The resulting product ions are then separated and detected by the second mass analyzer.
The fragmentation pattern is dictated by the molecule's chemical structure. For this compound, characteristic fragmentation would likely involve the cleavage of the ester bond and fragmentation of the propargyl group. By analyzing the masses of these fragments, the connectivity of the atoms in the original molecule can be deduced.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |
| 191.07 | 153.04 | C3H4 (Propargyl group) | Loss of the propargyl group |
| 191.07 | 137.02 | C3H4O (Propargyloxy) | Cleavage of the ester ether bond |
| 191.07 | 121.03 | C4H4O2 (Propargyl formate) | Cleavage of the ester bond with rearrangement |
| 137.02 | 93.03 | CO2 (Carbon dioxide) | Decarboxylation of the p-hydroxybenzoic acid moiety |
This interactive table presents a hypothetical fragmentation pattern for this compound, which would be confirmed via MS/MS analysis.
Sample Preparation Methodologies for Complex Matrices
The accurate analysis of this compound in complex matrices, such as environmental samples, cosmetics, or food products, necessitates an effective sample preparation step. The goal is to isolate the analyte from interfering matrix components, pre-concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. nih.gov
Solid-Phase Extraction (SPE) Optimization
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds based on their physical and chemical properties. nih.gov It relies on the affinity of the analyte for a solid sorbent material packed in a cartridge or disk. nih.gov For this compound, which is a moderately polar compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be appropriate.
The optimization of an SPE method is critical to achieve high recovery and clean extracts. researchgate.net Key parameters to optimize include:
Sorbent Selection: Choosing a sorbent with appropriate chemistry (e.g., polymeric reversed-phase for a broad range of parabens).
Sample pH: Adjusting the pH of the sample to ensure the analyte is in its neutral form to enhance retention on reversed-phase sorbents.
Wash Solvents: Using a sequence of wash steps with solvents of increasing strength to remove interferences without eluting the analyte. labrulez.com
Elution Solvent: Selecting a strong organic solvent (e.g., methanol or acetonitrile) to effectively desorb the analyte from the sorbent. labrulez.com
| SPE Step | Parameter | Condition for this compound | Purpose |
| Conditioning | Solvent | Methanol, followed by water | To activate the sorbent |
| Sample Loading | Sample pH | Acidified (e.g., pH 3-4) | Ensure this compound is in its neutral, non-ionized form for better retention |
| Washing | Solvent | Water/Methanol mixture (e.g., 90/10 v/v) | Remove polar interferences |
| Elution | Solvent | Acetonitrile or Methanol | Desorb and collect this compound |
This interactive table summarizes the optimized conditions for an SPE method for this compound extraction.
Microextraction Techniques
Microextraction techniques are miniaturized versions of traditional extraction methods that offer several advantages, including significantly reduced solvent consumption, lower cost, and often faster extraction times. ijrpc.com These methods are particularly suited for the analysis of trace levels of contaminants in various samples.
One prominent technique is Dispersive Liquid-Liquid Microextraction (DLLME) . In DLLME, a mixture of an extraction solvent (a few microliters) and a disperser solvent (e.g., acetonitrile) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution with a high surface area, facilitating the rapid transfer of the analyte into the extraction solvent. Subsequent centrifugation separates the small droplet of extraction solvent, which can then be analyzed.
Another approach is Solid-Phase Microextraction (SPME) , a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.gov The analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph or an interface for a liquid chromatograph for desorption and analysis.
| Technique | Principle | Advantages for this compound Analysis | Typical Solvents/Phases |
| DLLME | Partitioning between aqueous sample and a micro-volume of water-immiscible solvent, aided by a disperser solvent. researchgate.net | High enrichment factor, speed, simplicity. | Extraction: Chloroform; Disperser: Acetonitrile. researchgate.net |
| SPME | Partitioning between sample and a polymer-coated fiber. nih.gov | Solvent-free, integration of sampling and extraction, reusable fibers. | Polydimethylsiloxane (PDMS) or Polyacrylate (PA) coated fibers. |
This interactive table compares two microextraction techniques applicable to this compound analysis.
Method Validation and Quality Assurance in this compound Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.comresearchgate.net It is a regulatory requirement in many industries and ensures the reliability and consistency of analytical results. researchgate.net For the analysis of this compound, a quantitative method would be validated according to guidelines such as those from the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
| Validation Parameter | Acceptance Criterion (Example) | How it is Determined |
| Linearity | Correlation coefficient (r²) > 0.999 | Analysis of calibration standards at a minimum of 5 concentrations. gerpac.eu |
| Accuracy | Recovery between 98.0% and 102.0% | Analysis of samples spiked with known amounts of this compound at different concentration levels. gerpac.eu |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2% | Multiple analyses (e.g., n=6) of a single sample on the same day. gerpac.eu |
| Precision (Intermediate) | RSD < 3% | Analysis of the same sample on different days, by different analysts, or with different equipment. gerpac.eu |
| LOQ | Signal-to-Noise ratio ≥ 10 | Determined by analyzing a series of dilute solutions of this compound. |
This interactive table presents typical validation parameters and acceptance criteria for a quantitative analytical method for this compound.
Mechanistic Investigations of Propargylparaben S Molecular Interactions
Enzyme-Substrate Interaction Dynamics: In Vitro Studies
Investigation of Catalytic Sites and Binding Affinities
No specific studies investigating the binding of Propargylparaben to the catalytic sites of metabolic enzymes were identified. For parabens in general, metabolism is known to occur via hydrolysis by esterases and oxidation by cytochrome P450 (CYP) enzymes. Research on other parabens has shown that they can act as substrates and, in some cases, inhibitors of various CYP isozymes. For instance, studies using rat liver microsomes have demonstrated that parabens can inhibit the activity of CYP2C subfamily enzymes. However, the specific binding affinity and interaction of this compound with the active sites of these enzymes have not been characterized.
Enzyme Kinetic Studies of this compound Metabolism
Detailed enzyme kinetic studies determining parameters such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the metabolism of this compound are not available in the current scientific literature. Such studies are crucial for understanding the rate and efficiency of its breakdown by enzymes like cytochrome P450s and esterases. wikipedia.orgteachmephysiology.comnih.govnih.govyoutube.com Without this data, the metabolic profile and potential for drug-drug interactions involving this compound remain speculative.
Table 1: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme System | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | Data not available | Data not available |
| Recombinant CYP Isoforms | Data not available | Data not available |
| Esterases | Data not available | Data not available |
(This table is for illustrative purposes and highlights the absence of available data.)
Receptor Binding and Activation Mechanisms: In Vitro Models
Ligand-Receptor Interaction Profiling
There is no specific data from ligand-receptor interaction profiling studies for this compound. Research on other parabens has consistently shown that they can bind to estrogen receptors (ERα and ERβ). nih.govlongwood.edu The binding affinity generally increases with the length and branching of the alkyl chain. It is plausible that this compound, due to its structure, could also interact with these receptors. However, without experimental data from competitive binding assays, the specific affinity (e.g., IC₅₀ or Kᵢ values) of this compound for estrogen receptors or other nuclear receptors like the androgen receptor remains unknown.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|---|
| Estrogen Receptor α (ERα) | This compound | Data not available | Data not available |
| Estrogen Receptor β (ERβ) | This compound | Data not available | Data not available |
| Androgen Receptor (AR) | This compound | Data not available | Data not available |
(This table is for illustrative purposes and highlights the absence of available data.)
Signal Transduction Pathway Modulation
No studies have been published that investigate the modulation of signal transduction pathways by this compound. For other parabens, their binding to estrogen receptors can initiate a cascade of downstream signaling events, similar to the endogenous ligand estradiol, potentially leading to changes in gene expression and cellular proliferation in estrogen-responsive cells like MCF-7 breast cancer cells. chapman.edunih.govresearchgate.net Whether this compound acts as an agonist or antagonist at these or other receptors, and how it might influence specific signaling pathways (e.g., MAPK/ERK or PI3K/Akt pathways), has not been determined experimentally.
Cellular Uptake and Intracellular Localization Mechanisms: In Vitro Cell Cultures
Specific in vitro studies using cell cultures to determine the cellular uptake mechanisms and intracellular localization of this compound are absent from the scientific literature. The lipophilicity of a compound influences its ability to cross cell membranes. Given its chemical structure, it is likely that this compound can be taken up by cells, but the specific mechanisms (e.g., passive diffusion, active transport) have not been elucidated. Furthermore, its subsequent localization within cellular compartments, such as the cytoplasm, nucleus, or mitochondria, has not been visualized or quantified in any published research. Studies on other molecules often use techniques like confocal microscopy with fluorescently labeled compounds or subcellular fractionation to determine intracellular distribution. nih.govnih.govscispace.commdpi.com
Despite extensive and repeated searches for scientific literature focusing on the chemical compound "this compound," no research data or specific information was found regarding its mechanistic investigations and molecular interactions as outlined in the user's request.
The searches for "this compound membrane transport mechanisms," "this compound subcellular distribution analysis," "this compound interaction with biomolecules (e.g., DNA, Proteins)," "this compound non-covalent binding interactions," "this compound adduct formation investigations," and "In vitro model systems for mechanistic elucidation of this compound" did not yield any relevant results.
General information on the concepts of membrane transport, subcellular distribution, biomolecular interactions, and in vitro models is available. However, there is a notable absence of any studies specifically investigating these aspects for this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound, as there is no available scientific data to support the content for the requested sections and subsections.
Computational Chemistry and Molecular Modeling of Propargylparaben
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity by solving the Schrödinger equation, albeit with approximations. For Propargylparaben, such calculations can elucidate its electronic characteristics, offering a foundation for predicting its behavior in chemical and biological systems.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of medium to large size. nih.gov DFT calculations can determine a variety of chemical descriptors and thermodynamic properties that characterize the reactivity of a compound like this compound. nih.gov
A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional conformation of the molecule. Following this, key electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com Other parameters derived from DFT, such as chemical hardness (η), chemical potential, and electrophilicity, provide a quantitative basis for predicting how the molecule will interact with other chemical species. mdpi.com
Research Findings: While specific DFT studies on this compound are not prevalent in the literature, analysis of similar compounds shows that the B3LYP functional combined with a suitable basis set (e.g., cc-pVQZ) and a solvation model like the Conductor-like Polarizable Continuum Model (C-PCM) yields reliable results for thermodynamic and reactivity descriptors. nih.gov Such studies typically calculate properties like bond dissociation enthalpy (BDE) to identify the most likely bonds to break, providing insight into potential metabolic pathways or degradation mechanisms. nih.gov
Below is an interactive table illustrating the types of electronic and thermodynamic descriptors that a DFT study on this compound would generate.
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.65 eV |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | 1.45 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 D |
Note: The values in this table are illustrative and represent typical outputs from a DFT calculation for a molecule of similar structure and complexity.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity. wolfram.com The MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color gradient. researchgate.net Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP map would reveal key features:
Negative Regions: The oxygen atoms of the ester and hydroxyl groups would exhibit strong negative electrostatic potential, identifying them as sites for hydrogen bonding and interactions with cations. mdpi.com
Positive Regions: The hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring would show positive potential, making them potential hydrogen bond donors.
Intermediate Regions: The carbon framework, including the aromatic ring and the propargyl group, would display intermediate or near-zero potential (often colored green), indicating lower polarity. researchgate.net
MEP analysis is a powerful tool for understanding non-covalent interactions, molecular recognition, and the initial steps of chemical reactions. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.gov MD simulations in explicit solvent (where individual solvent molecules are included in the simulation) can capture the specific interactions between the solute and solvent that dictate the preferred molecular shape. nih.govrsc.org
For this compound, simulations in different solvents would likely reveal distinct conformational preferences:
In Water: The polar nature of water would lead to strong hydrogen bonding with the hydroxyl and ester groups of this compound. This would likely result in a more extended conformation to maximize solvent interaction.
In a Nonpolar Solvent (e.g., Chloroform): In a less polar environment, intramolecular hydrogen bonding might become more favorable, potentially leading to more compact or folded conformations. Studies on similar peptides have shown that they can adopt helical conformations in chloroform versus more varied structures in polar solvents. rsc.org
These simulations provide insight into the molecule's behavior in different biological compartments, from aqueous cytoplasm to lipid membranes.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. frontiersin.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net The process involves sampling numerous conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding free energy. mdpi.com
A docking study of this compound would involve:
Preparation: Obtaining the 3D structures of this compound and a target protein. The protein is typically treated as rigid, while the ligand is allowed to be flexible. frontiersin.orggenominfo.org
Docking: Using an algorithm (e.g., a genetic algorithm) to explore possible binding poses of this compound within the protein's active site. genominfo.org
Scoring and Analysis: Ranking the poses based on a scoring function, with lower binding energy values indicating more favorable interactions. nih.gov The stability of the most promising poses is often further evaluated using MD simulations. nih.gov
MD simulations of the resulting ligand-protein complex can confirm the stability of the docked pose and provide a more detailed picture of the interactions, such as hydrogen bonds and hydrophobic contacts, over time. frontiersin.org
The table below provides an illustrative example of results from a docking simulation of this compound against hypothetical protein targets.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| Target A (e.g., an enzyme) | -8.2 | Tyr123, Ser245, Phe310 |
| Target B (e.g., a receptor) | -7.5 | Arg88, Gln150, Leu201 |
| Target C (e.g., a transport protein) | -6.9 | Val45, Ile99, Trp112 |
Note: These values are for illustrative purposes to demonstrate typical outputs of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com The fundamental principle is that the structure of a molecule determines its properties and, consequently, its biological effects. slideshare.net
A QSAR model takes the form of a mathematical equation: Activity = f (Molecular Descriptors) + error wikipedia.org
To build a QSAR model for a class of compounds including this compound, the following steps are taken:
Data Set Preparation: A collection of molecules with known biological activities (e.g., enzyme inhibition, receptor binding) is assembled.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., logP), topological indices (describing molecular branching), and quantum chemical parameters. slideshare.net
Model Development: Statistical methods are used to build a model that correlates the descriptors with the observed biological activity.
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its robustness. jocpr.com
Once validated, a QSAR model can be used to predict the activity of new or untested compounds like this compound based solely on its calculated descriptors. researchgate.netnih.gov This makes QSAR a valuable tool for prioritizing compounds for synthesis and testing in drug discovery and toxicology.
The following table lists some common molecular descriptors that would be calculated for this compound in a QSAR study.
| Descriptor Class | Descriptor Example | Description |
| Physicochemical | LogP | A measure of lipophilicity (octanol-water partition coefficient). |
| Topological | Wiener Index | Describes molecular branching. |
| Electronic | Dipole Moment | Quantifies the polarity of the molecule. |
| Geometrical | Molecular Surface Area | The surface area of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Electronic parameters calculated from methods like DFT. |
Development of Predictive Models for Chemical Behavior
The process begins with the compilation of a dataset of molecules with known activities or properties of interest. For this compound, this could involve, for example, its antimicrobial efficacy, endocrine-disrupting potential, or metabolic stability. Computational tools are then used to calculate a wide array of molecular descriptors for each molecule in the dataset. These descriptors quantify various aspects of the molecule's structure and properties. mdpi.com
Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like support vector machines and neural networks, are then employed to build a mathematical model that links the descriptors to the observed activity. mdpi.com The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. nih.gov
A crucial aspect of model development is rigorous validation to ensure its predictive power and reliability. nih.gov This typically involves splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on "unseen" data. The applicability domain of the model is also defined, which specifies the chemical space in which the model can make reliable predictions. mdpi.com For a predictive model of this compound, this would mean defining the range of descriptor values for which the model is considered valid.
Illustrative Data Table of Molecular Descriptors for a Hypothetical this compound QSAR Model
| Descriptor | Description | Hypothetical Value for this compound |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 2.8 |
| TPSA | Topological Polar Surface Area, related to membrane permeability. | 46.53 Ų |
| MW | Molecular Weight. | 192.18 g/mol |
| H-bond Donors | Number of hydrogen bond donor atoms. | 1 |
| H-bond Acceptors | Number of hydrogen bond acceptor atoms. | 3 |
| Rotatable Bonds | Number of bonds that can rotate freely. | 4 |
Descriptor Selection and Validation
The selection of appropriate molecular descriptors is a critical step in the development of robust and predictive QSAR models. mdpi.com For this compound, a variety of descriptors could be considered, categorized as follows:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific functional groups. The presence of the propargyl group in this compound would be a key feature captured by these descriptors.
3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.
The initial pool of calculated descriptors can be very large. Therefore, feature selection techniques are employed to identify the most relevant descriptors that have the strongest correlation with the biological activity of interest. This helps to avoid overfitting the model and improves its interpretability.
Once a set of descriptors is selected and a model is built, it must undergo rigorous validation. Common validation metrics include:
Coefficient of determination (R²): This indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.
Root Mean Square Error (RMSE): This measures the differences between values predicted by a model and the values observed.
Cross-validation: Techniques like leave-one-out cross-validation are used to assess the model's stability and predictive ability.
For any predictive model developed for this compound, a thorough validation process would be essential to establish its credibility and utility.
Cheminformatics and Data Mining for this compound Analogue Discovery
Cheminformatics and data mining are powerful computational tools for the discovery of new molecules with desired properties, including analogues of existing compounds like this compound. nih.govnih.gov These approaches leverage large chemical databases and machine learning algorithms to identify novel structures that are likely to exhibit similar or improved biological activities.
The process of analogue discovery for this compound would typically involve the following steps:
Defining a Search Query: The chemical structure of this compound would be used as the starting point. The query could be based on structural similarity, seeking molecules with a similar scaffold, or on pharmacophoric features, which are the essential spatial arrangements of functional groups responsible for biological activity.
Database Searching: Large chemical databases, such as PubChem or ChEMBL, would be searched using the defined query. These databases contain information on millions of chemical compounds.
Filtering and Prioritization: The initial list of "hits" from the database search would be filtered based on various criteria, such as predicted physicochemical properties (e.g., solubility, lipophilicity), potential for toxicity, and synthetic accessibility.
In Silico Screening: The prioritized list of analogues would then be subjected to further computational analysis, such as molecular docking simulations to predict their binding affinity to a biological target, or evaluation using the predictive QSAR models discussed in the previous section. nih.gov
This in silico approach allows for the rapid screening of vast numbers of potential analogues, significantly reducing the time and cost associated with traditional experimental methods. mdpi.com For this compound, this could lead to the identification of new preservatives with improved efficacy or a more favorable safety profile.
Hypothetical this compound Analogues for Further Investigation
| Analogue Structure | Key Modification | Potential Rationale for Investigation |
| Propargyl Gallate | Replacement of the p-hydroxybenzoyl group with a galloyl group. | Investigate the impact of additional hydroxyl groups on antioxidant and antimicrobial activity. |
| 4-Propargyloxybenzoic acid | The ester linkage is replaced with an ether linkage. | Explore the effect of increased chemical stability on biological activity and persistence. |
| Propargyl 4-aminobenzoate | The hydroxyl group is replaced with an amino group. | Assess the influence of a basic functional group on antimicrobial properties and skin permeability. |
Despite extensive searches, specific scientific literature detailing the direct applications of the chemical compound "this compound" in the fields of advanced materials science and engineering, as outlined, could not be found. Information regarding its role as a cross-linking agent, in the modification of polymer properties, in surface functionalization applications (including grafting onto material surfaces and the development of responsive interfaces), or in composite material development, specifically attributed to "this compound," is not available in the consulted academic databases.
Furthermore, a direct PubChem Compound Identifier (CID) for "this compound" as a distinct compound with documented material science applications was not identified. Searches yielded CIDs for related compounds such as "Propargyl radical" (CID 137767) and "Propylparaben" (CID 7175), but not for the precise compound "this compound" in the context of its use in advanced materials.
Therefore, a thorough, informative, and scientifically accurate article focusing solely on "this compound" within the specified outline cannot be generated based on the available information. Providing content for the requested sections would necessitate the introduction of unsubstantiated or speculative information, which falls outside the strict guidelines for accuracy and adherence to the provided scope.
Propargylparaben in Advanced Materials Science and Engineering
Role in Composite Material Development
Interfacial Adhesion Enhancement
Interfacial adhesion is a critical factor in the performance and durability of composite materials, influencing the transfer of stress between different components, such as fibers and polymer matrices. researchgate.net Various strategies are employed to enhance interfacial adhesion, including surface functionalization, the incorporation of coupling agents, and the selection of matrix polymers with suitable surface properties to promote interactions like hydrogen bonds or π-electron interactions. scivisionpub.comvt.edunih.govatlantis-press.commdpi.com However, no specific research findings were identified that detail the use of Propargylparaben for interfacial adhesion enhancement in advanced materials science and engineering.
Reinforcement Mechanisms
Reinforcement mechanisms in polymers involve the incorporation of secondary materials, such as fibers or particles, to improve mechanical, thermal, or electrical properties. thegoodscentscompany.comnih.gov These mechanisms are crucial for creating composite materials with tailored properties for diverse applications, including aerospace, automotive, and biomedical fields. thegoodscentscompany.com The effectiveness of reinforcement is influenced by factors such as filler volume fraction, interfacial properties, and the aspect ratio of fillers. scirp.org While the principles of reinforcement in polymer nanocomposites are well-established, no specific studies or detailed research findings were found that describe this compound's role in or contribution to reinforcement mechanisms within advanced materials.
Advanced Sensing and Detection Platforms
Advanced sensing and detection platforms leverage cutting-edge materials and technologies to enable highly accurate, sensitive, and rapid detection of various analytes in diverse environments. researchgate.netvt.eduscirp.orgresearchgate.netfrontiersin.orgmdpi.com These platforms are vital for applications ranging from environmental monitoring and food safety to clinical diagnostics. vt.eduscirp.orgresearchgate.netfrontiersin.org
Development of Chemo-sensors
Chemo-sensors are chemical sensors that detect specific chemical species, often through changes in optical or electrochemical properties upon interaction with the analyte. mdpi.comrsc.orgmdpi.comfrontiersin.orgrsc.org Significant advancements have been made in developing highly selective and sensitive chemo-sensors for various ions and molecules, often utilizing fluorescent probes or nanostructures. mdpi.comrsc.orgmdpi.comfrontiersin.orgrsc.org Despite these developments, no specific research findings were identified that detail the involvement of this compound in the development or function of chemo-sensors.
Biosensing Applications
Biosensors are analytical devices that convert biological responses into detectable signals, playing a crucial role in medical diagnostics, environmental monitoring, and food quality control. vt.eduscirp.orgresearchgate.netfrontiersin.orgnih.gov They are classified based on receptor types (e.g., enzyme, antibody, nucleic acid) and transduction processes (e.g., electrochemical, optical, piezoelectric). frontiersin.org Recent innovations in biosensing include the use of nanomaterials and the development of platforms for detecting biological entities like viruses or bacteria. scirp.orgfrontiersin.orgnih.gov However, no specific research findings were found that describe this compound's application in biosensing platforms or its role in biological detection.
Future Directions and Emerging Research Avenues for Propargylparaben
Novel Synthetic Routes and Sustainable Chemistry Approaches
Developing novel synthetic routes for Propargylparaben is crucial for improving its production efficiency, reducing costs, and minimizing environmental impact. The principles of sustainable chemistry, also known as green chemistry, offer a framework for designing more environmentally benign chemical processes. huarenscience.comchemistryjournals.net
Key areas of focus for this compound synthesis include:
Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation. chemistryjournals.net
Safer Solvents and Reaction Conditions: Exploring alternatives to hazardous organic solvents, such as water-based or bio-derived solvents, and employing milder reaction conditions to reduce energy consumption. huarenscience.comchemistryjournals.net
Renewable Feedstocks: Investigating the use of renewable raw materials for the synthesis of this compound or its precursors, moving away from petrochemical-dependent routes. huarenscience.comchemistryjournals.net
Catalysis: Developing highly selective and efficient catalytic systems, including biocatalysis (using enzymes) or metal-free catalysis, to accelerate reactions and reduce the need for harsh reagents. chemistryjournals.netnih.gov
Process Intensification: Implementing techniques like microwave-assisted synthesis or flow chemistry, which can significantly reduce reaction times, improve yields, and enhance energy efficiency. chemistryjournals.net
The application of these sustainable chemistry principles could lead to greener and more economically viable production methods for this compound, aligning chemical manufacturing with global sustainability goals.
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Advanced spectroscopic and imaging techniques are indispensable for the in-depth characterization and real-time analysis of chemical compounds like this compound. These techniques provide critical insights into molecular structure, composition, purity, and behavior under various conditions. spectroscopyonline.com
Future research avenues include:
Fourier Transform Infrared (FTIR) Spectroscopic Imaging: This technique can provide information on the molecular structure and functional groups present, enabling label-free and non-destructive characterization. Its imaging capabilities allow for the visualization of chemical distributions within a sample. mdpi.com
Raman Imaging: Complementary to FTIR, Raman spectroscopy offers detailed vibrational information, and its imaging variant can map the distribution of this compound and its interactions within complex matrices. spectroscopyonline.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopic Imaging (MRSI): While more commonly used in biological and medical contexts, the principles of MRSI can be adapted for material science to non-invasively measure and map the distribution of specific chemical species. Advances in MRSI aim to overcome computational bottlenecks for faster and improved data analysis. nih.govtum.denih.gov
Hyperspectral Imaging (HSI): Operating across various spectral regions (e.g., UV, visible, near-infrared), HSI combines spatial imaging with spectral analysis, offering insights into chemical composition, moisture content, and structural variations. Its non-destructive nature makes it suitable for real-time quality control and monitoring of chemical processes. spectroscopyonline.com
These techniques, especially when combined, can provide a comprehensive understanding of this compound's properties, enabling real-time monitoring during synthesis, formulation, or degradation studies.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is transforming chemical research by enabling faster data analysis, property prediction, and process optimization. jair.orgapple.comresearchgate.netmdpi.comrepec.org
For this compound research, AI and ML can be applied in several ways:
Predictive Modeling: Developing ML models to predict the physical, chemical, or biological properties of this compound and its derivatives based on their molecular structure, accelerating the screening of potential candidates for specific applications. researchgate.net
Reaction Optimization: Using AI algorithms to optimize reaction conditions (e.g., temperature, pressure, catalyst concentration) for the synthesis of this compound, leading to higher yields and purity with reduced experimental effort. mdpi.com
Retrosynthesis Planning: Employing AI-driven tools to identify novel and efficient synthetic pathways for this compound, considering sustainability criteria and available precursors.
Spectroscopic Data Analysis: Applying ML algorithms to interpret complex spectroscopic data from techniques like FTIR or NMR, enabling rapid and accurate identification, quantification, and anomaly detection in this compound samples. tum.de
Materials Design: Utilizing generative AI models to design new this compound derivatives with desired properties for targeted material applications, exploring vast chemical spaces more efficiently.
The application of AI and ML can significantly accelerate the discovery and development cycle for this compound and related compounds.
Exploration of Structure-Activity Relationships for Targeted Material Design
Understanding Structure-Activity Relationships (SAR) is fundamental to rational material design. SAR studies aim to elucidate how variations in chemical structure influence the properties or activities of a compound. nih.govmdpi.comnih.govmdpi.com
For this compound, exploring its SAR would involve:
Systematic Structural Modification: Synthesizing a series of this compound derivatives with subtle changes in the propargyl group, the paraben core, or the ester linkage.
Property Characterization: Rigorously characterizing the properties (e.g., stability, solubility, reactivity, spectroscopic characteristics) of each derivative.
Correlating Structure with Properties: Analyzing the collected data to identify patterns and correlations between specific structural features and observed properties. This can involve computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com
Targeted Design: Using the insights gained from SAR studies to rationally design new this compound analogs with enhanced or specific properties for targeted material applications. For instance, designing derivatives with improved thermal stability for high-temperature applications or tailored solubility for specific solvent systems. gerdschroeder-turk.org
By systematically investigating SAR, researchers can move beyond trial-and-error approaches, enabling the precise engineering of this compound-based materials for desired functionalities.
Interdisciplinary Research Collaborations
Many contemporary scientific challenges are too complex to be addressed within a single discipline, necessitating interdisciplinary research collaborations. nih.govumbc.eduuniversiteitleiden.nlresearchgate.net Such collaborations integrate information, data, techniques, tools, perspectives, concepts, and theories from two or more disciplines to achieve a shared research objective. umbc.edu
For this compound, interdisciplinary collaborations could involve:
Chemistry and Materials Science: Collaborating with material scientists to incorporate this compound into novel materials (e.g., polymers, coatings) and study its impact on their properties and performance.
Chemistry and Computational Science: Partnering with computational chemists and data scientists to develop advanced AI/ML models for predicting this compound's properties, optimizing its synthesis, and exploring its interactions at the molecular level.
Chemistry and Environmental Science: Collaborating with environmental scientists to assess the environmental fate and impact of this compound and its degradation products, ensuring sustainable development and use.
Chemistry and Analytical Science: Working with analytical chemists to develop cutting-edge spectroscopic and imaging techniques tailored for the real-time analysis and characterization of this compound in various matrices.
These collaborations foster a holistic understanding of this compound, from its fundamental chemical properties to its potential real-world applications and environmental considerations.
Compound Names and PubChem CIDs
Q & A
Q. How to align this compound research with ethical data management practices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
